molecular formula C74H122N12O14S B237035 Dansylisocyclosporin A CAS No. 134998-06-4

Dansylisocyclosporin A

Cat. No. B237035
M. Wt: 1435.9 g/mol
InChI Key: PEESMJPKWWGPHE-OHYPFYFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dansylisocyclosporin A (DICA) is a synthetic analog of the immunosuppressive drug cyclosporine A (CsA). DICA has been synthesized to overcome the limitations of CsA, such as its low solubility in water and its tendency to form aggregates. DICA has been used extensively in scientific research to study the mechanism of action of CsA and to develop new drugs for the treatment of immune-related diseases.

Mechanism Of Action

CsA and its analogs, including Dansylisocyclosporin A, bind to CypA and inhibit its peptidyl-prolyl cis-trans isomerase (PPIase) activity. This leads to the inhibition of calcineurin, a calcium-dependent phosphatase that is involved in T-cell activation and cytokine production. The inhibition of calcineurin results in the suppression of the immune response, which is why CsA and its analogs are used as immunosuppressive drugs.

Biochemical And Physiological Effects

Dansylisocyclosporin A has been shown to have similar biochemical and physiological effects as CsA. Dansylisocyclosporin A inhibits the activation of T-cells and the production of cytokines such as interleukin-2 (IL-2) and interferon-gamma (IFN-γ). Dansylisocyclosporin A has also been shown to have anti-inflammatory effects and to protect against ischemia-reperfusion injury in animal models.

Advantages And Limitations For Lab Experiments

Dansylisocyclosporin A has several advantages for lab experiments. It is a synthetic analog of CsA, which means that it can be easily synthesized and purified. Dansylisocyclosporin A has similar binding affinity to CypA as CsA, which makes it a useful tool for studying the mechanism of action of CsA. However, Dansylisocyclosporin A also has some limitations. Dansylisocyclosporin A is less potent than CsA, which means that higher concentrations are needed to achieve the same level of inhibition. Dansylisocyclosporin A is also less soluble in water than CsA, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of Dansylisocyclosporin A in scientific research. One direction is the development of new CsA analogs with improved solubility and bioavailability. Another direction is the use of Dansylisocyclosporin A in combination with other drugs to enhance its immunosuppressive effects. Dansylisocyclosporin A could also be used to study the role of CypA in other physiological processes, such as protein folding and trafficking. Finally, Dansylisocyclosporin A could be used to develop new drugs for the treatment of immune-related diseases, such as autoimmune disorders and transplant rejection.

Synthesis Methods

Dansylisocyclosporin A is synthesized by reacting dansyl chloride with isocyclosporin A in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is purified by column chromatography and characterized by NMR spectroscopy and mass spectrometry.

Scientific Research Applications

Dansylisocyclosporin A has been used in scientific research to study the mechanism of action of CsA and to develop new drugs for the treatment of immune-related diseases. Dansylisocyclosporin A has been shown to bind to the same target protein as CsA, cyclophilin A (CypA), with similar affinity. Dansylisocyclosporin A has also been used to develop new CsA analogs with improved solubility and bioavailability.

properties

CAS RN

134998-06-4

Product Name

Dansylisocyclosporin A

Molecular Formula

C74H122N12O14S

Molecular Weight

1435.9 g/mol

IUPAC Name

5-(dimethylamino)-N-[30-ethyl-34-[(Z)-hex-4-en-2-yl]-4,7,10,12,15,19,25,28-octamethyl-6,9,18,24-tetrakis(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32-undecaoxo-3,21-di(propan-2-yl)-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacont-33-yl]-N-methylnaphthalene-1-sulfonamide

InChI

InChI=1S/C74H122N12O14S/c1-27-29-32-48(15)64-63(86(26)101(98,99)59-36-31-33-51-52(59)34-30-35-54(51)79(18)19)68(91)77-53(28-2)70(93)80(20)41-60(87)81(21)55(37-42(3)4)67(90)78-61(46(11)12)73(96)82(22)56(38-43(5)6)66(89)75-49(16)65(88)76-50(17)69(92)83(23)57(39-44(7)8)71(94)84(24)58(40-45(9)10)72(95)85(25)62(47(13)14)74(97)100-64/h27,29-31,33-36,42-50,53,55-58,61-64H,28,32,37-41H2,1-26H3,(H,75,89)(H,76,88)(H,77,91)(H,78,90)/b29-27-

InChI Key

PEESMJPKWWGPHE-OHYPFYFLSA-N

Isomeric SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)OC(C(C(=O)N1)N(C)S(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C)C(C)C/C=C\C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)OC(C(C(=O)N1)N(C)S(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C)C(C)CC=CC)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

Canonical SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)OC(C(C(=O)N1)N(C)S(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C)C(C)CC=CC)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

synonyms

dansylisocyclosporin A

Origin of Product

United States

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